molecular formula C10H11NO2 B1211215 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid CAS No. 41034-52-0

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B1211215
CAS No.: 41034-52-0
M. Wt: 177.2 g/mol
InChI Key: OXFGRWIKQDSSLY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Alkaloids and Amino Acid Derivatives

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been synthesized through various chemical reactions, demonstrating their significance in the creation of alkaloids and amino acid derivatives. For example, Huber and Seebach (1987) developed a method for synthesizing tetrahydroisoquinoline derivatives, which included the alkaloid (+)-corlumine (Huber & Seebach, 1987).

Novel Synthesis Techniques

Efficient routes for synthesizing novel derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been explored using various chemical reactions. Kotha and Banerjee (2007) reported a novel synthesis method involving a combination of cycloaddition reactions (Kotha & Banerjee, 2007).

Biological Significance and Diversity-Oriented Synthesis

The biological significance of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) unit, particularly in peptide-based drugs, has been highlighted in research. Kotha, Deodhar, and Khedkar (2014) provided an overview of various synthetic approaches for constructing Tic derivatives, indicating its importance in medicinal chemistry (Kotha, Deodhar, & Khedkar, 2014).

Development of Constrained Amino Acids

Research on benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (benzoTic) has led to the synthesis of novel series of topographically constrained amino acids. Wang and Mosberg (1995) designed these by extending the aromatic system of Tic (Wang & Mosberg, 1995).

Use in N-Protection and Activation of Electrophilic Attack

1,2,3,4-tetrahydroisoquinoline derivatives have been created using carbon dioxide for N-protection and to facilitate electrophilic attack. This approach, demonstrated by Katritzky and Akutagawa (1986), shows its utility in chemical transformations (Katritzky & Akutagawa, 1986).

Derivatives Preparation and Characterization

Several derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized, demonstrating the compound's versatility. Jansa, Macháček, and Bertolasi (2006) conducted detailed characterizations of these derivatives, showing their potential in various applications (Jansa, Macháček, & Bertolasi, 2006).

Functionalization through Ugi Four-Component Reaction

A protocol for functionalizing 1,2,3,4-tetrahydroisoquinolines via the Ugi four-component reaction has been established. Yan et al. (2016) demonstrated the versatility of this method in synthesizing structurally diverse tetrahydroisoquinolines (Yan, Bai, Xu, & Feng, 2016).

Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of this compound has been achieved, which is crucial in the synthesis of specific modulators and nuclear receptors. Forró et al. (2016) synthesized enantiomeric derivatives with high enantiomeric excess, demonstrating its significance in medicinal chemistry (Forró, Megyesi, Paál, & Fülöp, 2016).

Ugi-Type Multicomponent Reactions

Ugi-type multicomponent reactions involving tetrahydroisoquinoline have been explored for the functionalization of these compounds. Ngouansavanh and Zhu (2007) reported the synthesis of 1,2-diacylated adducts through such reactions, further showcasing the compound's utility in organic synthesis (Ngouansavanh & Zhu, 2007).

Practical Synthesis Techniques

A practical synthesis of functionalized 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was reported by Quintiliano and Silva (2012). Their methodology highlights the practicality and accessibility of synthesizing these compounds (Quintiliano & Silva, 2012).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ and its analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq and its analogs interact with their targets, leading to changes in the biological activities of various infective pathogens and neurodegenerative disorders . For instance, some THIQ derivatives have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .

Biochemical Pathways

For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which plays a crucial role in immune response .

Pharmacokinetics

It’s known that thiq is a conformationally restricted analog of phenylalanine (phe), which usually results in an increase in bioavailability, selectivity, and potency .

Result of Action

The molecular and cellular effects of THIQ’s action are diverse, given its wide range of biological activities. For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which can reinvigorate exhausted immune cells and enable the host immune cells to detect and eliminate previously “hidden” cancers .

Action Environment

It’s known that the biological activity of thiq and its analogs can be influenced by various factors, including the specific targets they interact with and the specific conditions under which they are used .

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid includes hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 .

Future Directions

The synthesis of enantiomeric pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids is expected to provide access to chiral carboxyl‐substituted 1,2,3,4‐tetrahydroquinolines and 1,2,3,4‐tetrahydro‐ß‐carbolines . This method is expected to be an effective approach for the synthesis of these compounds.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is involved in various biochemical reactions due to its structural properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that hydrolyzes almost all β-lactam antibiotics Additionally, this compound can act as a precursor for the synthesis of other biologically active molecules, further highlighting its importance in biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their potential to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . By inhibiting this pathway, this compound can enhance the immune response against cancer cells, demonstrating its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit NDM-1 involves binding to the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics . This binding interaction is crucial for its antibacterial properties. Additionally, its derivatives’ inhibition of the PD-1/PD-L1 pathway involves interactions with the proteins involved in this immune checkpoint, blocking their function and enhancing the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature Over time, degradation products may form, which could influence its biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing the immune response and inhibiting bacterial growth . At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could potentially lead to cytotoxicity or other negative impacts on cellular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized through pathways involving oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity, highlighting the importance of understanding its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it may interact with binding proteins that facilitate its distribution within the body . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347435
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41034-52-0
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41034-52-0
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Synthesis routes and methods I

Procedure details

A solution of 1-isoquinolinecarboxylic acid (1.67 g) in glacial acetic acid (25 mL) was hydrogenated at 60 p.s.i. over PtO2 (270 mg). When the reaction was complete, the mixture was filtered through diatomaceous earth (Celite), washing the solid pad with MeOH, and the filtrate was concentrated to dryness. The resultant white solid was triturated with cold water and filtered to provide the title compound (775 mg).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
270 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of isoquinoline-1-carboxylic acid (12.5, 0.072 mole) in 185 ml of glacial acetic acid was added 2 g of platinum oxide and the suspension was hydrogenated at room temperature under 60 psi hydrogen pressure in a Parr hydrogenation apparatus for 24 h. The reaction mixture was filtered though a filter pad (Celite) to remove the catalyst and the filtrate was evaporated to dryness in vacuo. The solid residue was triturated with water, filtered and dried to yield 8 g (63% yield) of DL-1,2,3,4-tetrahydroisoquinolin-1-carboxylic acid. FD-Mass spectrum 178 (MH+);
Quantity
0.072 mol
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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